molecular formula C22H19N3O2 B2904815 1-(4-nitrophenyl)-5-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole CAS No. 63367-45-3

1-(4-nitrophenyl)-5-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2904815
CAS No.: 63367-45-3
M. Wt: 357.413
InChI Key: IEIDTMJXVRQXPP-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-5-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is a pyrazole derivative featuring a 4-nitrophenyl group at position 1, a phenyl group at position 5, and a p-tolyl (4-methylphenyl) group at position 3 (Figure 1). Its synthesis typically involves Claisen-Schmidt condensation followed by hydrazine-mediated cyclization .

Properties

IUPAC Name

5-(4-methylphenyl)-2-(4-nitrophenyl)-3-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-16-7-9-17(10-8-16)21-15-22(18-5-3-2-4-6-18)24(23-21)19-11-13-20(14-12-19)25(26)27/h2-14,22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIDTMJXVRQXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-nitrophenyl)-5-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is a complex organic compound belonging to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its unique structure, featuring multiple aromatic substituents, contributes to its potential biological activities. The presence of the nitro group enhances its electron-withdrawing characteristics, which may influence its reactivity and interactions with biological systems.

The molecular formula of this compound is C22H19N3O2C_{22}H_{19}N_{3}O_{2}, with a molecular weight of approximately 357.41 g/mol. The compound is typically synthesized through multi-step reactions, which may vary depending on desired yields and purity levels.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antioxidant Properties : Molecular docking studies have shown that derivatives of pyrazoles can exhibit significant antioxidant activity, helping to mitigate oxidative stress in biological systems .
  • Anti-inflammatory Effects : Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting various pro-inflammatory cytokines such as TNF-alpha .
  • Anticancer Activity : Several studies have reported that pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, related compounds showed mean growth inhibition percentages of 54.25% against HepG2 liver cancer cells and 38.44% against HeLa cervical cancer cells .

Summary Table of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant antioxidant activity in molecular docking studies
Anti-inflammatoryInhibition of TNF-alpha release
AnticancerGrowth inhibition in HepG2 and HeLa cells

The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with various biological targets at the molecular level. For example, molecular docking studies suggest that such compounds can bind effectively to proteins involved in oxidative stress pathways and inflammatory responses .

Case Studies

  • Anticancer Activity : A study evaluated the anticancer potential of various pyrazole derivatives, including those structurally related to this compound. The findings indicated that these compounds could selectively inhibit cancer cell growth while sparing normal fibroblasts, suggesting a favorable therapeutic index .
  • Anti-inflammatory Mechanism : Another research focused on the anti-inflammatory properties of aminopyrazoles demonstrated that modifications at specific positions on the pyrazole ring could enhance their efficacy against inflammation-related conditions by targeting specific kinases involved in inflammatory signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Variations and Electronic Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituents. Key analogs include:

Compound Substituents Key Structural Differences
1-(4-Nitrophenyl)-5-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole (Target) 1: 4-Nitrophenyl; 3: p-Tolyl; 5: Phenyl Reference compound for comparison.
3f () 1: p-Tolyl; 3: 4-Methoxyphenyl; 5: 3,4,5-Trimethoxyphenyl Methoxy groups enhance solubility; trimethoxy-phenyl may improve DNA intercalation .
5-(4-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole () 1: Phenyl; 3: Phenyl; 5: 4-Nitrophenyl Lacks p-tolyl group; simpler structure with retained nitro group for electron modulation .
6b () 1: p-Tolyl; 3: Trifluoromethyl; 4: Benzoyl; 5: Phenyl Trifluoromethyl group increases metabolic stability; benzoyl enhances lipophilicity .
3a () 1: Substituted phenyl; 3: 4-Nitrophenyl; 5: 3,4,5-Trimethoxyphenyl Trimethoxy-phenyl and nitro groups synergize for anticancer activity via ROS generation .

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance reactivity and binding to electron-rich biological targets.
  • Methoxy and methyl groups improve solubility and membrane permeability.
  • Fluorinated analogs (e.g., 6b) exhibit higher metabolic stability due to C-F bond resistance to enzymatic cleavage .

Activity Trends :

  • Anticancer activity correlates with electron-withdrawing substituents (e.g., nitro) and planar aromatic systems (e.g., trimethoxyphenyl).
  • Anti-inflammatory activity is potentiated by pyridinoyl or carbothioamide groups .

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